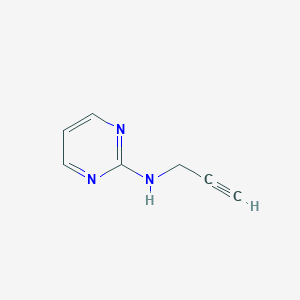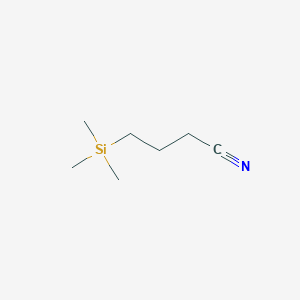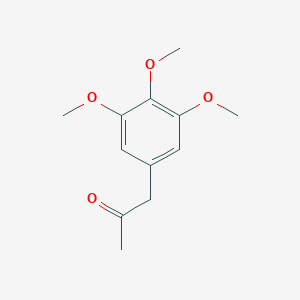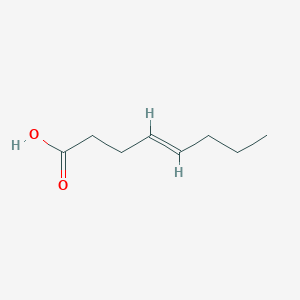![molecular formula C10H10OS B099868 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- CAS No. 19086-85-2](/img/structure/B99868.png)
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- has potential applications in various fields of scientific research. It has been studied for its anti-tumor and anti-inflammatory properties, as well as its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been investigated for its potential use as a chiral auxiliary in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- is not fully understood. However, it has been suggested that the compound may exert its anti-tumor effects by inducing apoptosis in cancer cells. Additionally, it has been proposed that the compound may act as a photosensitizer by generating reactive oxygen species upon exposure to light, which can then induce cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- has anti-tumor and anti-inflammatory effects. Additionally, the compound has been shown to induce apoptosis in cancer cells and generate reactive oxygen species upon exposure to light. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- in lab experiments is its potential use as a chiral auxiliary in organic synthesis. Additionally, its anti-tumor and anti-inflammatory properties make it a promising candidate for cancer research. However, the mechanism of action of this compound is not fully understood, and further research is needed to fully explore its potential applications.
Direcciones Futuras
There are several future directions for research on 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-. One area of interest is its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in organic synthesis. Finally, exploring the potential limitations and side effects of this compound will be important for its safe and effective use in scientific research.
Métodos De Síntesis
The synthesis of 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with 1,3-cyclohexadiene in the presence of sodium hydride. The resulting product is then treated with sulfur to obtain the final compound.
Propiedades
Número CAS |
19086-85-2 |
|---|---|
Nombre del producto |
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- |
Fórmula molecular |
C10H10OS |
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
8-thiapentacyclo[5.4.0.02,6.03,10.05,9]undecan-11-one |
InChI |
InChI=1S/C10H10OS/c11-8-6-2-1-3-5-4(2)7(8)10(5)12-9(3)6/h2-7,9-10H,1H2 |
Clave InChI |
KBDSFBQJRJQXSF-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C(=O)C3C4S5 |
SMILES canónico |
C1C2C3C4C1C5C2C(=O)C3C4S5 |
Sinónimos |
Octahydro-1,3,5-ethan[1]yl[2]ylidene-2-thiacyclobuta[cd]pentalen-7-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



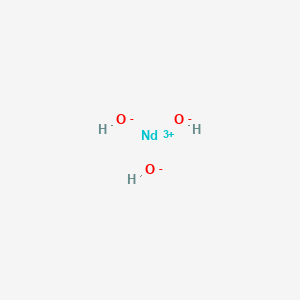
![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)
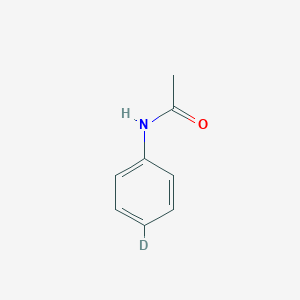
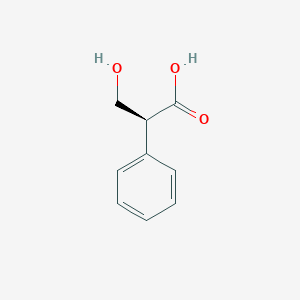
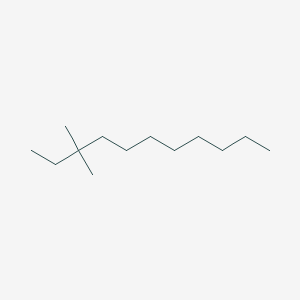
![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)

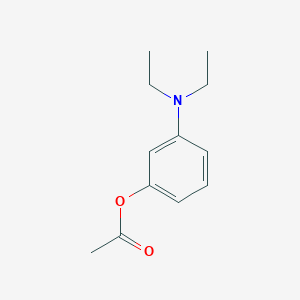
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)
